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Compound of Interest

Compound Name: 3-Iodo-5-methylpyridin-2-amine

Cat. No.: B1286429 Get Quote

Synthesis of 3-Iodo-5-methylpyridin-2-amine: A
Technical Guide
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic route to 3-Iodo-5-
methylpyridin-2-amine, a valuable intermediate in pharmaceutical and agrochemical

research. The synthesis is presented as a two-step process, commencing with the preparation

of the key starting material, 2-Amino-5-methylpyridine, followed by its regioselective iodination.

Detailed experimental protocols are provided, and quantitative data is summarized for clarity.

Core Synthesis Pathway
The synthesis of 3-Iodo-5-methylpyridin-2-amine is most effectively achieved through a two-

stage process. The first stage involves the synthesis of the precursor, 2-Amino-5-

methylpyridine, from 3-Methylpyridine-1-oxide. The second stage is the regioselective

iodination of this precursor at the 3-position of the pyridine ring.

Data Presentation
The following tables summarize the key quantitative data for each synthetic step.

Table 1: Synthesis of 2-Amino-5-methylpyridine
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Starting
Material

Reagents Solvent
Reaction
Time

Temperatur
e (°C)

Yield (%)

3-

Methylpyridin

e-1-oxide

Trimethylami

ne, Thionyl

Chloride,

48% HBr

Dichlorometh

ane, Water
~24 hours -5 to 210 ~83

Table 2: Synthesis of 3-Iodo-5-methylpyridin-2-amine

Starting
Material

Reagents Solvent
Reaction
Time

Temperatur
e (°C)

Yield (%)

2-Amino-5-

methylpyridin

e

N-

Iodosuccinimi

de (NIS),

Trifluoroaceti

c acid (TFA)

Acetonitrile 4 hours Reflux
Estimated

>80

Experimental Protocols
Stage 1: Synthesis of 2-Amino-5-methylpyridine
This protocol is adapted from the process described in patent EP0569701A1.[1]

Materials:

3-Methylpyridine-1-oxide

Trimethylamine

Thionyl chloride

48% aqueous hydrobromic acid

Dichloromethane

Sodium hydroxide solution
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Procedure:

A solution of 10.03 g (0.092 mol) of 3-methyl-pyridine-1-oxide in 120 ml of dichloromethane

is cooled to -5 °C.

At this temperature, 22.2 g (0.377 mol) of trimethylamine is condensed and added to the

solution.

A solution of 7.9 ml (0.11 mol) of thionyl chloride in 15 ml of dichloromethane is then added

dropwise over 30 minutes, maintaining the temperature below 0 °C.

The resulting yellow solution is allowed to warm to room temperature and stirred overnight.

The solvent is removed in vacuo.

35 ml of a 48% aqueous hydrobromic acid solution is added to the residue.

Water is distilled off, and the mixture is heated to 210 °C.

After cooling, the reaction mixture is neutralized to pH 9 with a dilute sodium hydroxide

solution.

The aqueous phase is extracted three times with ethyl acetate.

The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and

concentrated on a rotary evaporator to yield 2-Amino-5-methylpyridine. The reported yield for

a similar procedure is approximately 83%.[1]

Stage 2: Synthesis of 3-Iodo-5-methylpyridin-2-amine
This protocol is a proposed method based on the established use of N-Iodosuccinimide (NIS)

for the regioselective iodination of activated aromatic compounds.[2][3][4] The amino group in

2-Amino-5-methylpyridine is a strong activating group that directs electrophilic substitution to

the ortho and para positions. In this case, the 3- and 5-positions. The existing methyl group at

the 5-position sterically hinders substitution at this site, thus favoring iodination at the 3-

position.

Materials:
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2-Amino-5-methylpyridine

N-Iodosuccinimide (NIS)

Trifluoroacetic acid (TFA)

Acetonitrile

Saturated aqueous sodium bicarbonate solution

Saturated aqueous sodium thiosulfate solution

Ethyl acetate

Anhydrous magnesium sulfate

Procedure:

In a round-bottom flask, dissolve 1.0 equivalent of 2-Amino-5-methylpyridine in acetonitrile.

Add 1.1 equivalents of N-Iodosuccinimide (NIS) to the solution.

Add a catalytic amount of trifluoroacetic acid (TFA) (approximately 0.1 equivalents).

The reaction mixture is heated to reflux and stirred for 4 hours. The progress of the reaction

should be monitored by Thin Layer Chromatography (TLC).

After completion, the reaction mixture is cooled to room temperature and the solvent is

removed under reduced pressure.

The residue is partitioned between ethyl acetate and a saturated aqueous sodium

bicarbonate solution.

The aqueous layer is further extracted with ethyl acetate.

The combined organic layers are washed with a saturated aqueous sodium thiosulfate

solution to remove any unreacted iodine, followed by brine.
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The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in

vacuo.

The crude product can be purified by flash column chromatography on silica gel to afford the

desired 3-Iodo-5-methylpyridin-2-amine.

Synthetic Workflow

Stage 1: Synthesis of 2-Amino-5-methylpyridine Stage 2: Synthesis of 3-Iodo-5-methylpyridin-2-amine

3-Methylpyridine-1-oxide Intermediate Ammonium Salt

1. (CH₃)₃N, SOCl₂
2. CH₂Cl₂ 2-Amino-5-methylpyridine

1. 48% HBr, Δ
2. NaOH 2-Amino-5-methylpyridine 3-Iodo-5-methylpyridin-2-amine

NIS, cat. TFA
Acetonitrile, Reflux

Click to download full resolution via product page

Caption: Synthetic pathway for 3-Iodo-5-methylpyridin-2-amine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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